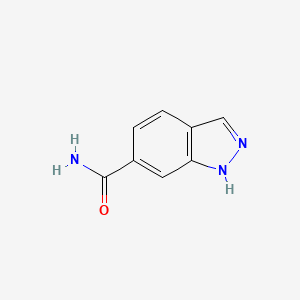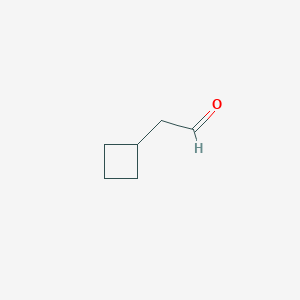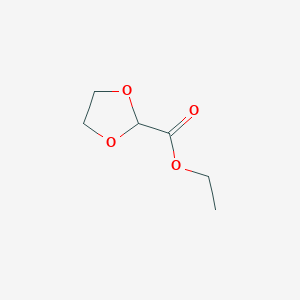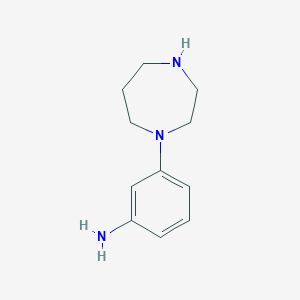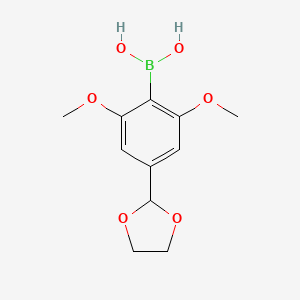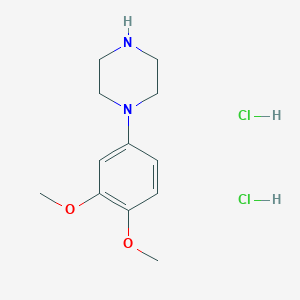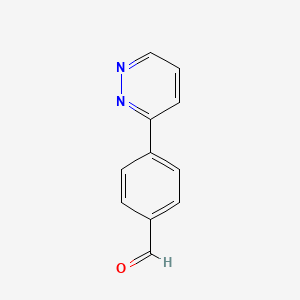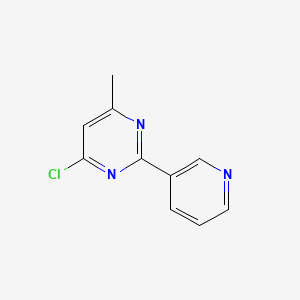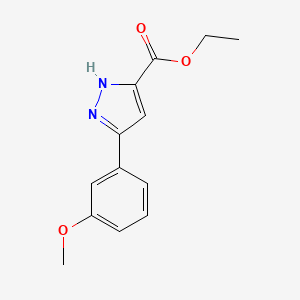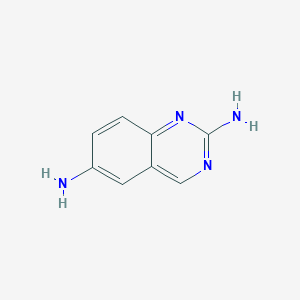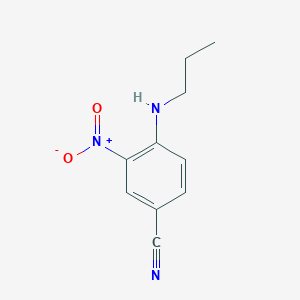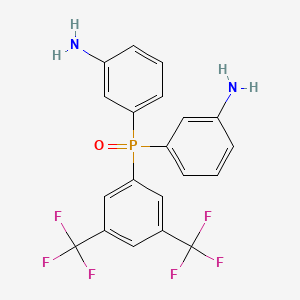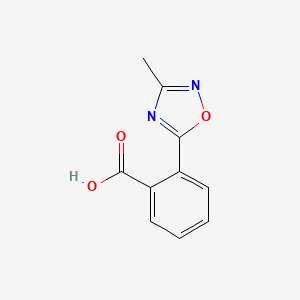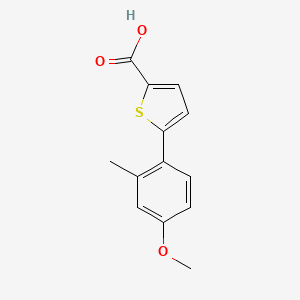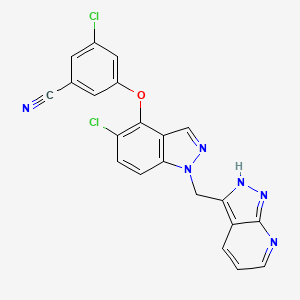
MK-6186
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK6186 has been used in trials studying the treatment of HIV-1 Infection.
Aplicaciones Científicas De Investigación
Biomarker for Cancer Diagnosis and Metastasis Prediction
MK, as a multifunctional cytokine, has shown potential as a cancer biomarker. Research indicates that MK, along with Nuclear factor-kappa B (NF-κB), could serve as markers for differential diagnosis between papillary thyroid cancer (PTC) and multi-nodular goiter (MNG). Their immunoreactivities were notably higher in PTC cases, and they also showed potential in predicting synchronous metastases. This discovery highlights the potential of MK and NF-κB immunohistochemistries in cancer diagnostics and metastasis prediction (Yujie Zhang et al., 2014).
Prognostic Impact in Hematologic Disorders
Monosomal karyotype (MK), involving autosomal monosomies or a single monosomy with structural abnormalities, has been studied for its prognostic implications in acute myeloid leukemia (AML). MK is associated with an extremely poor prognosis. Research has shown that allogeneic hematopoietic cell transplantation (HCT) may improve outcomes for MK-positive patients, particularly those without a complex karyotype. These findings underscore the prognostic significance of MK in hematologic disorders and the potential benefits of HCT in these patients (M. Fang et al., 2011).
Genetic Contributions to Ciliopathies
Mutations in genes related to the cilium-centrosome complex, including MKS (Meckel syndrome) genes, are known as ciliopathies. MKS is characterized by renal cystic dysplasia, occipital encephalocele, and polydactyly, among other manifestations. Recent studies have expanded the list of genes implicated in MKS and have highlighted the role of specific genes like CEP55 in human ciliopathies, providing a better understanding of these conditions and their molecular basis (M. Bondeson et al., 2017).
In Vivo Molecular Profiling in Oncology
MK has been used in molecular profiling, particularly in studies involving human gliomas. Research utilizing diffusion kurtosis imaging (DKI) has demonstrated the potential of normalized mean kurtosis (MKn) metrics for in vivo molecular profiling of gliomas. These studies suggest that MK metrics can provide insights into molecular characteristics like IDH1/2 mutation status and ATRX expression, which are significant for both diagnosis and prognosis in oncology (J. Hempel et al., 2016).
Propiedades
Número CAS |
1034474-19-5 |
|---|---|
Fórmula molecular |
C21H12Cl2N6O |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
3-chloro-5-[5-chloro-1-(2H-pyrazolo[3,4-b]pyridin-3-ylmethyl)indazol-4-yl]oxybenzonitrile |
InChI |
InChI=1S/C21H12Cl2N6O/c22-13-6-12(9-24)7-14(8-13)30-20-16-10-26-29(19(16)4-3-17(20)23)11-18-15-2-1-5-25-21(15)28-27-18/h1-8,10H,11H2,(H,25,27,28) |
Clave InChI |
FZBAOOQVQXATRL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NN=C2N=C1)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl |
SMILES canónico |
C1=CC2=C(NN=C2N=C1)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl |
Otros números CAS |
1034474-19-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



